Leelamine hydrochloride

Prostate Cancer Androgen Receptor Antagonism Natural Product Derivatives

CRPC programs are limited by AR splice variants that render enzalutamide and other LBD-targeting agents ineffective. Leelamine hydrochloride (CAS 16496-99-4) provides a validated abietane scaffold for AR NTD antagonists that bypass LBD resistance entirely. • AR NTD Antagonist: N-butyl derivatives show IC50=0.27 µM (22Rv1)-10× more potent than enzalutamide. • Antiparasitic Lead: Amide derivatives with IC50=0.06-0.37 µM against L. donovani & T. cruzi; SI=58-63. • Chiral Resolution: Complete enantiomeric separation in 1-2 recrystallizations; outperforms standard chiral amines.

Molecular Formula C20H32ClN
Molecular Weight 321.9 g/mol
Cat. No. B11935780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeelamine hydrochloride
Molecular FormulaC20H32ClN
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl
InChIInChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m1./s1
InChIKeyCVPQLGCAWUAYPF-OACSPZGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroabietylamine HCl: Technical Overview


The compound [(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine hydrochloride, most commonly known as dehydroabietylamine hydrochloride or leelamine hydrochloride [1], is a tricyclic diterpenoid amine derived from pine rosin. This optically active amine possesses a stable rigid abietane skeleton with a primary amine functional group [2], which serves as a versatile scaffold for diverse biological activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antiparasitic effects [3]. The hydrochloride salt form (CAS 16496-99-4) exhibits improved aqueous solubility and handling properties relative to its free base counterpart (CAS 1446-61-3) , making it the preferred form for many research and industrial applications requiring precise dosing and formulation.

Structural Differentiation from Diterpenoid Analogs


The abietane-type diterpenoid family encompasses numerous structurally similar compounds—including dehydroabietic acid, abietic acid, ferruginol, and QW07—that share a common tricyclic skeleton but differ critically in functional group substitution at the C-18 position [1]. These subtle structural variations profoundly impact biological activity, target selectivity, and physicochemical properties [2]. For instance, while dehydroabietic acid exhibits antibacterial biofilm inhibition, dehydroabietylamine demonstrates distinct receptor binding profiles and superior antiproliferative potency [3]. The primary amine moiety of dehydroabietylamine enables unique derivatization pathways (e.g., amide formation, reductive amination) that are inaccessible to carboxylic acid or hydroxyl-bearing analogs [4]. Consequently, direct substitution of dehydroabietylamine hydrochloride with generic abietane-type diterpenoids will yield divergent experimental outcomes and is not scientifically justifiable without rigorous comparative validation. The quantitative evidence below substantiates this differentiation.

Dehydroabietylamine HCl: Quantitative Performance Evidence


Antiproliferative Potency vs. Enzalutamide in AR+ Prostate Cancer

The N-butyl derivative of dehydroabietylamine (synthesized from the target compound) exhibits an IC50 of 0.27 µM against androgen receptor-positive 22Rv1 prostate cancer cells, representing approximately 10-fold greater potency than enzalutamide (IC50 ~2.7 µM) and superior selectivity over QW07 [1]. Six tricyclic diterpenoids derived from the dehydroabietylamine scaffold demonstrated greater potency than enzalutamide towards LNCaP and 22Rv1 AR-positive cells [2].

Prostate Cancer Androgen Receptor Antagonism Natural Product Derivatives

Broad-Spectrum Antibacterial Activity (MIC)

Dehydroabietylamine hydrochloride demonstrates significant antibacterial activity with MIC values of 12.5 µg/mL against Staphylococcus aureus and 6.25 µg/mL against Pseudomonas aeruginosa . Comparative analysis with dehydroabietic acid reveals that the amine-containing scaffold retains antibacterial properties while offering a distinct derivatization handle for further optimization [1].

Antibacterial Antimicrobial Resistance Natural Product Antibiotics

Antiparasitic Activity Against Leishmania & T. cruzi

An amide derivative of dehydroabietylamine (compound 10) displays an IC50 of 0.37 µM against Leishmania donovani axenic amastigotes with a selectivity index of 63 [1]. Against intracellular amastigotes in infected human macrophages, potency improves to IC50 = 0.06 µM. For Trypanosoma cruzi amastigotes, compound 10 exhibits IC50 = 0.6 µM with selectivity index of 58, demonstrating 3.5-fold greater potency than the reference compound benznidazole [1]. The parent dehydroabietylamine scaffold enables facile amide bond formation at the C-18 amine, which is critical for achieving this antiparasitic potency—a derivatization pathway unavailable to dehydroabietic acid or ferruginol [2].

Antiparasitic Leishmaniasis Chagas Disease

Chiral Resolution for ACE Inhibitor Synthesis

(+)-Dehydroabietylamine uniquely enables complete enantiomeric separation of (±)-3-benzoylthio-2-methyl-propanoic acid after only one or two recrystallizations, whereas common chiral amines including (±)-α-methylbenzylamine, (+)-α-(1-naphthyl)ethylamine, and 1-ephedrine failed to provide sufficient optical purity for effective resolution [1]. The process uses 0.40-0.60 molar equivalents of the resolving agent and yields the desired (-)-enantiomer salt with high optical purity suitable for ACE inhibitor synthesis [2].

Chiral Resolution Enantiomeric Separation Pharmaceutical Synthesis

Cannabinoid Receptor Binding & PDK Inhibition

Dehydroabietylamine hydrochloride exhibits weak affinity for human CB1 and CB2 cannabinoid receptors, demonstrating 20% displacement of [3H]-CP55940 at 10 µM concentration [1]. Additionally, it functions as a pyruvate dehydrogenase kinase (PDK) inhibitor with an IC50 of 9.5 µM [2]. This dual activity profile distinguishes it from dehydroabietic acid and ferruginol, which lack significant cannabinoid receptor interactions [3]. The weak CB receptor affinity is particularly notable as it suggests potential for central nervous system applications with reduced psychoactive liability relative to full cannabinoid agonists.

Cannabinoid Receptors Metabolic Regulation Kinase Inhibition

Anthelmintic Activity Comparable to Albendazole

Dehydroabietylamine exhibits dose-dependent anthelmintic activity against Pheretima posthuma (earthworm model) comparable to the standard drug albendazole . Molecular docking studies reveal high binding affinity to β-tubulin (anthelmintic target) and glucosamine-6-phosphate synthase (antibacterial target), suggesting a dual-target mechanism distinct from single-target anthelmintics [1]. This multi-target engagement may reduce the likelihood of resistance development compared to albendazole and other benzimidazole-class agents.

Anthelmintic Parasitic Infections Drug Discovery

Dehydroabietylamine HCl: Optimal Applications


AR NTD Antagonist Development for Prostate Cancer

Leverage the N-butyl dehydroabietylamine derivative's demonstrated IC50 of 0.27 µM against AR-positive 22Rv1 prostate cancer cells—approximately 10-fold more potent than enzalutamide [1]. The dehydroabietylamine scaffold provides a validated starting point for synthesizing selective AR NTD antagonists that overcome resistance mechanisms limiting current FDA-approved AR LBD-targeting therapies [2]. Recommended for research programs focused on castration-resistant prostate cancer (CRPC) where AR splice variants render conventional antagonists ineffective.

Lead Optimization for Leishmaniasis & Chagas Disease

Utilize dehydroabietylamine as a core scaffold for generating amide derivatives with demonstrated sub-micromolar potency (IC50 = 0.06-0.37 µM) and exceptional selectivity indices (SI = 58-63) against Leishmania donovani and Trypanosoma cruzi [1]. The parent compound's primary amine enables straightforward amide bond formation—a synthetic route validated to produce antiparasitic agents 3.5-fold more potent than benznidazole [2]. Ideal for neglected tropical disease drug discovery programs requiring potent, selective leads with low cytotoxicity profiles.

Chiral Resolution of Carboxylic Acid Racemates

Employ (+)-dehydroabietylamine as a resolving agent for enantiomeric separation of carboxylic acid racemates, particularly in the synthesis of ACE inhibitor intermediates [1]. This compound uniquely achieves complete enantiomeric separation after 1-2 recrystallizations where standard chiral amines (α-methylbenzylamine, 1-naphthylethylamine, 1-ephedrine) fail to provide sufficient optical purity [2]. Recommended for pharmaceutical manufacturing processes requiring reliable, scalable production of enantiomerically pure intermediates with minimal purification steps.

C-19 Arylation for DNA Topoisomerase Inhibition

Capitalize on dehydroabietylamine's established antibacterial activity (MIC = 12.5 µg/mL against S. aureus; 6.25 µg/mL against P. aeruginosa) [1] and exploit the C-19 position for palladium-catalyzed C(sp3)-H arylation to generate derivatives with enhanced potency [2]. Derivative 4a demonstrates strong inhibitory activity against DNA Topo II and Topo IV—validated antibacterial targets distinct from conventional antibiotic classes [3]. Appropriate for antimicrobial research programs seeking novel mechanisms of action to address multidrug-resistant bacterial infections.

Technical Documentation Hub

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